molecular formula C13H22N2O4 B15179963 1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] CAS No. 84697-12-1

1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]

Katalognummer: B15179963
CAS-Nummer: 84697-12-1
Molekulargewicht: 270.32 g/mol
InChI-Schlüssel: OLOQISZYVGCIPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] is a chemical compound known for its unique structure and properties It is characterized by the presence of two pyrrolidin-2-one rings connected by a methylene bridge, with hydroxyethyl groups attached to the nitrogen atoms of the pyrrolidinone rings

Vorbereitungsmethoden

The synthesis of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] typically involves the reaction of 3-(2-hydroxyethyl)pyrrolidin-2-one with formaldehyde under controlled conditions. The reaction proceeds through the formation of a methylene bridge linking the two pyrrolidinone rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] has found applications in various scientific research areas:

Wirkmechanismus

The mechanism of action of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and the pyrrolidinone rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

84697-12-1

Molekularformel

C13H22N2O4

Molekulargewicht

270.32 g/mol

IUPAC-Name

3-(2-hydroxyethyl)-1-[[3-(2-hydroxyethyl)-2-oxopyrrolidin-1-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C13H22N2O4/c16-7-3-10-1-5-14(12(10)18)9-15-6-2-11(4-8-17)13(15)19/h10-11,16-17H,1-9H2

InChI-Schlüssel

OLOQISZYVGCIPI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)C1CCO)CN2CCC(C2=O)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.